molecular formula C15H17NO B1328181 2-(3-Isopropylphenoxy)aniline CAS No. 917246-35-6

2-(3-Isopropylphenoxy)aniline

Cat. No.: B1328181
CAS No.: 917246-35-6
M. Wt: 227.3 g/mol
InChI Key: FOLLCODFGLJPIV-UHFFFAOYSA-N
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Description

2-(3-Isopropylphenoxy)aniline (CAS: 946716-45-6) is an aromatic amine featuring an aniline core substituted with a 3-isopropylphenoxy group at the 2-position. Its molecular formula is C₁₅H₁₇NO, with a molecular weight of 227.3 g/mol. The isopropyl group at the meta position of the phenoxy ring introduces steric bulk and electron-donating effects, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name

2-(3-propan-2-ylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-11(2)12-6-5-7-13(10-12)17-15-9-4-3-8-14(15)16/h3-11H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLLCODFGLJPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Isopropylphenoxy)aniline typically involves the reaction of 3-isopropylphenol with aniline under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Isopropylphenoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3-Isopropylphenoxy)aniline is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-(3-Isopropylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-Isopropylphenoxy)aniline can be contextualized by comparing it to analogous aniline derivatives. Below is a detailed analysis of its similarities and differences with five related compounds (Table 1).

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₁₅H₁₇NO 227.3 3-isopropylphenoxy Intermediate in medicinal synthesis
2-(3-Ethoxyphenoxy)aniline C₁₄H₁₅NO₂ 229.3 3-ethoxyphenoxy Lower steric bulk; higher solubility
N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline C₂₂H₂₂ClNO₂ 375.9 Chlorophenoxy, phenylpropoxy Enhanced lipophilicity; irritant (Xi)
2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline C₁₉H₂₅NO 283.4 3-methylphenoxypropyl Increased molecular weight; irritant
2-(3-Isopropylphenoxy)-5-(trifluoromethyl)aniline C₁₆H₁₆F₃NO 295.3 3-isopropylphenoxy, 5-CF₃ Electron-withdrawing CF₃; medicinal use

Structural and Electronic Effects

  • In 2-(3-Isopropylphenoxy)-5-(trifluoromethyl)aniline, the trifluoromethyl group at position 5 introduces strong electron-withdrawing effects, which may enhance stability in acidic environments and alter binding affinity in biological systems .

Physicochemical Properties

  • Lipophilicity: The chlorophenoxy and phenylpropoxy substituents in N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline significantly increase logP (predicted >4.0), making it more lipophilic than this compound (estimated logP ~3.5) . 2-(3-Ethoxyphenoxy)aniline, with a less bulky ethoxy group, likely exhibits lower logP (~2.8), favoring aqueous solubility .
  • The trifluoromethyl derivative’s higher molecular weight (295.3 g/mol) and electron-withdrawing properties make it a candidate for drug design, where stability and target binding are critical .

Biological Activity

2-(3-Isopropylphenoxy)aniline, with the molecular formula C₁₅H₁₇NO, is an organic compound that exhibits significant biological activity. This compound is characterized by the presence of an isopropyl group attached to a phenoxy ring, which influences its chemical properties and biological interactions. The compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Weight : 241.31 g/mol
  • Chemical Structure :
C15H17NO\text{C}_{15}\text{H}_{17}\text{N}\text{O}
PropertyValue
Molecular FormulaC₁₅H₁₇NO
Molecular Weight241.31 g/mol
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. While the exact mechanism of action remains partially elucidated, studies suggest that it may function as a modulator in various biochemical pathways.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains.
  • Anti-inflammatory Properties : Potential inhibition of inflammatory pathways has been observed in preliminary studies.
  • Cytotoxicity : Some derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

Case Studies and Research Findings

  • Antimicrobial Activity : A study conducted by researchers at a pharmaceutical company found that derivatives of this compound demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be in the low micromolar range, indicating potent activity.
  • Anti-inflammatory Effects : In vitro assays revealed that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases.
  • Cytotoxicity Assays : A series of cytotoxicity tests conducted on various cancer cell lines showed that certain analogs of this compound induced apoptosis at concentrations ranging from 10 to 50 µM, highlighting its potential as a lead compound for anticancer drug development.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus
Anti-inflammatoryInhibition of cytokine production
CytotoxicityInduces apoptosis in cancer cells

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